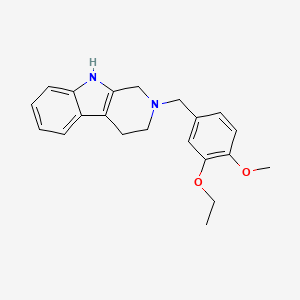![molecular formula C12H12N2S B5804820 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that has been synthesized and studied extensively due to its potential applications in scientific research. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of novel antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole in lab experiments is its ability to exhibit various biological activities. This compound has been found to have potential as an anti-tumor agent, an anti-inflammatory agent, and an antibiotic. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole. One potential direction is the development of novel therapeutics based on this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, studies are needed to determine the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
This compound is a promising compound with potential applications in scientific research. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of novel therapeutics. However, further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, studies are needed to determine the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole can be achieved through various methods, including the reaction of 2-aminobenzothiazole with 2,4-pentanedione in the presence of acetic acid. This reaction produces a yellow crystalline product that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. Additionally, it has been shown to have potential as an anti-inflammatory agent, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-6-4-7(2)10-9(5-6)11-12(14-10)15-8(3)13-11/h4-5,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMKABOIZFWWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2)SC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![5,5-dimethyl-2-[(4-morpholinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5804807.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)

![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)